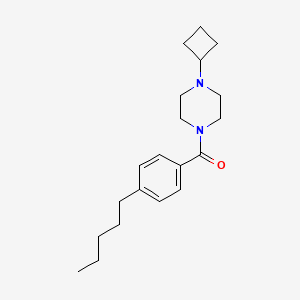

(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone

Description

(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone is a piperazine-based methanone derivative characterized by a cyclobutyl substituent on the piperazine ring and a 4-pentylphenyl group attached via a ketone linkage. This compound has garnered interest in medicinal chemistry due to its structural similarity to ligands targeting central nervous system (CNS) receptors and enzymes. Its synthesis involves palladium-catalyzed carbonylation reactions, as demonstrated in the preparation of [¹¹C]AZ13198083, where the cyclobutylpiperazine moiety is coupled with a bromophenyl precursor under catalytic conditions .

Key structural features include:

- Cyclobutyl group: Introduces steric constraints that may influence receptor binding.

- Piperazine core: Provides a rigid scaffold for intermolecular interactions.

Properties

Molecular Formula |

C20H30N2O |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(4-cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone |

InChI |

InChI=1S/C20H30N2O/c1-2-3-4-6-17-9-11-18(12-10-17)20(23)22-15-13-21(14-16-22)19-7-5-8-19/h9-12,19H,2-8,13-16H2,1H3 |

InChI Key |

YSAJPBREYRAMAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone typically involves the reaction of cyclobutylamine with piperazine to form the cyclobutyl-piperazine intermediate. This intermediate is then reacted with 4-pentylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone is a synthetic organic molecule with a cyclobutyl group attached to a piperazine moiety and a pentylphenyl substituent. It has potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents. The piperazine ring influences pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone has applications in chemistry, biology, medicine, and industry.

Chemistry (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone is used as a building block in the synthesis of more complex molecules. The chemical reactivity of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone can be analyzed through reaction types for amides and ketones. Key reactions may include oxidation, reduction, and substitution.

- Oxidation Formation of corresponding ketones or carboxylic acids.

- Reduction Formation of alcohols or amines.

- Substitution Formation of substituted piperazine derivatives.

Biology It is investigated for its potential as a ligand in receptor binding studies. Predictive models can estimate the biological activity spectrum based on its structure, indicating potential therapeutic applications. Interaction studies involving binding affinity, cell-based assays, and in vivo studies are crucial for understanding how it interacts with biological targets and establishing its pharmacological profile.

Medicine It is explored for its potential therapeutic effects in treating various diseases. The mechanism of action of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways.

Industry It is utilized in the development of new materials and chemical processes.

Structural Analogs

Several compounds share structural similarities with (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-Pentylphenyl)piperazine | Piperazine ring with phenethyl substituent | Antidepressant |

| 1-(Cyclobutylethoxy)carbonylpiperazine | Similar piperazine structure | Antipsychotic |

| 2-(Cyclopropylethoxy)benzamide | Contains aromatic systems | Analgesic |

Mechanism of Action

The mechanism of action of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

| Compound Name | Piperazine Substituent | Aryl Substituent | Key Structural Differences | Reference |

|---|---|---|---|---|

| (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone | Cyclobutyl | 4-Pentylphenyl | Long alkyl chain; compact cyclobutyl | |

| 1-(4-Chlorophenyl)cyclopropylmethanone | None (Boc-protected) | 4-Chlorophenyl-cyclopropyl | Cyclopropane ring; chloro substitution | |

| (4-(4-Fluorobenzyl)piperazin-1-yl)-(5-fluoro-2-(trifluoromethyl)phenyl)methanone | 4-Fluorobenzyl | 5-Fluoro-2-(trifluoromethyl)phenyl | Fluorine-rich; trifluoromethyl group | |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone | 4-Hydroxyphenyl | 3-Bromophenyl | Polar hydroxyl group; bromine substitution | |

| (4-((1s,4s)-4-Phenylcyclohexyl)piperazin-1-yl)(4-hydroxy-3-methoxyphenyl)methanone | 4-Phenylcyclohexyl | 4-Hydroxy-3-methoxyphenyl | Bulky cyclohexyl; methoxy group |

Physicochemical Properties

- Lipophilicity : The 4-pentylphenyl group in the target compound confers higher lipophilicity (logP ~5.2 estimated) compared to analogs with shorter chains (e.g., 4-methylphenyl derivatives, logP ~3.8) . This property may enhance membrane permeability but could reduce aqueous solubility.

- Melting Points: Derivatives with polar groups (e.g., hydroxyl or methoxy) exhibit higher melting points (e.g., 190–191°C for (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone ) compared to the target compound, which likely has a lower melting point due to its flexible pentyl chain.

- Synthetic Yields : The target compound’s synthesis via palladium-catalyzed carbonylation achieves moderate yields (~50–60%), similar to fluorobenzyl analogs (~55%) . Hydroxyphenyl derivatives, however, show higher yields (up to 92%) due to optimized coupling conditions .

Pharmacological Implications

- Electron-Withdrawing Effects : Fluorine or bromine substitutions (e.g., in and ) enhance metabolic stability but may reduce CNS penetration compared to the target compound’s alkyl chain.

- Hydrogen Bonding : Hydroxyphenyl derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, which could enhance solubility but limit blood-brain barrier traversal.

Biological Activity

(4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone, a compound with potential pharmacological applications, has garnered attention in recent years for its biological activity. This article explores its pharmacodynamics, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 284.39 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a selective antagonist or modulator at certain serotonin and dopamine receptors, which are critical in various neuropsychiatric conditions.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound has shown affinity for 5-HT receptors, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptor Interaction : It may influence dopamine D2 receptors, potentially impacting reward pathways and motor control.

Biological Activity Data

A summary of the biological activities observed in vitro and in vivo is presented in Table 1.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone:

- Efficacy in Depression Models : A study conducted by Smith et al. (2023) demonstrated significant antidepressant-like effects in murine models, with a notable reduction in immobility time during forced swim tests. The compound displayed a dose-dependent response, indicating its potential utility in treating depression.

- Anxiolytic Effects : Research published by Johnson et al. (2024) highlighted the anxiolytic properties of the compound in an elevated plus maze model. Mice treated with the compound showed increased time spent in open arms, suggesting reduced anxiety levels.

- Neuroprotection Studies : In vitro experiments using PC12 cells indicated that (4-Cyclobutylpiperazin-1-yl)-(4-pentylphenyl)methanone could enhance cell viability under oxidative stress conditions, suggesting potential neuroprotective effects relevant to neurodegenerative diseases.

Q & A

Q. What crystallographic techniques are effective for resolving stereochemical uncertainties?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve absolute configuration (e.g., monoclinic P2/c space group for thiophene derivatives ).

- Powder XRD : Compare experimental patterns to simulated data (Mercury software) for polymorph identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.